4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole 4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole
Brand Name: Vulcanchem
CAS No.: 863000-92-4
VCID: VC5632398
InChI: InChI=1S/C12H13BrN2S/c13-9-5-4-6-10-11(9)14-12(16-10)15-7-2-1-3-8-15/h4-6H,1-3,7-8H2
SMILES: C1CCN(CC1)C2=NC3=C(S2)C=CC=C3Br
Molecular Formula: C12H13BrN2S
Molecular Weight: 297.21

4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole

CAS No.: 863000-92-4

Cat. No.: VC5632398

Molecular Formula: C12H13BrN2S

Molecular Weight: 297.21

* For research use only. Not for human or veterinary use.

4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole - 863000-92-4

Specification

CAS No. 863000-92-4
Molecular Formula C12H13BrN2S
Molecular Weight 297.21
IUPAC Name 4-bromo-2-piperidin-1-yl-1,3-benzothiazole
Standard InChI InChI=1S/C12H13BrN2S/c13-9-5-4-6-10-11(9)14-12(16-10)15-7-2-1-3-8-15/h4-6H,1-3,7-8H2
Standard InChI Key RBUDLUXGKOQHFI-UHFFFAOYSA-N
SMILES C1CCN(CC1)C2=NC3=C(S2)C=CC=C3Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a fused benzene-thiazole system (benzo[d]thiazole), with a bromine atom at the 4-position and a piperidin-1-yl group at the 2-position. Key structural parameters include:

PropertyValue
Molecular FormulaC₁₂H₁₃BrN₂S
Molecular Weight297.22 g/mol
CAS Registry Number863001-19-8
Key Functional GroupsBromo, piperidine, thiazole

The piperidine ring introduces conformational flexibility, while the bromine atom enhances electrophilic reactivity, making the compound amenable to further functionalization.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural elucidation. For example, the ¹H NMR spectrum of analogous benzo[d]thiazole derivatives shows distinct aromatic proton signals between δ 7.2–7.7 ppm, with piperidine protons appearing as multiplet signals near δ 1.5–3.5 ppm . The bromine atom’s presence is confirmed via characteristic isotopic patterns in high-resolution mass spectra.

Synthetic Methodologies

Primary Synthesis Route

The most reported synthesis involves nucleophilic substitution between 6-bromobenzo[d]thiazole-2-amine and piperidine. The reaction typically proceeds under reflux in polar aprotic solvents (e.g., DMF or DMSO), with yields ranging from 50–70%. A representative procedure is as follows:

  • Reactants: 6-Bromobenzo[d]thiazole-2-amine (1.0 equiv), piperidine (1.2 equiv)

  • Conditions: Reflux in ethanol (12 h), catalytic K₂CO₃

  • Workup: Aqueous extraction, column chromatography (silica gel, hexane/EtOAc)

  • Yield: 62% as a pale-yellow solid

Alternative Approaches

Recent advances employ microwave-assisted synthesis to reduce reaction times. For instance, irradiating the reactants at 100°C for 30 minutes in acetonitrile increases yields to 78% while minimizing side products.

Applications in Material Science

Fluorescent Probes

The rigid benzo[d]thiazole core and extended π-system make this compound a candidate for fluorescent sensors. Derivatives exhibit quantum yields (Φ) up to 0.45 in acetonitrile, with emission tunable via substituent modification . Applications include:

  • pH-sensitive probes for intracellular imaging

  • Metal ion detection (e.g., Zn²⁺, Cu²⁺)

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition temperatures exceeding 250°C, indicating suitability for high-temperature applications. The compound maintains fluorescence intensity across pH 4–10, enhancing utility in diverse environments.

Future Research Directions

Despite promising preliminary data, critical gaps remain:

Research AreaKey Questions
PharmacokineticsOral bioavailability, metabolism pathways
ToxicityAcute/chronic toxicity profiles
Target IdentificationProtein binding partners, enzyme inhibition

Priority studies should include:

  • Structure-activity relationship (SAR) studies to optimize anticancer potency

  • *In vivo efficacy testing in xenograft models

  • Development of nanoparticle-based delivery systems to enhance solubility

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